molecular formula C20H17N3O3 B2477882 2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 2058627-82-8

2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2477882
CAS RN: 2058627-82-8
M. Wt: 347.374
InChI Key: NTTHLRODXGZCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxazole ring is fused to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring and the pyrimidine ring in separate steps, followed by a coupling reaction to fuse the two rings together. The propoxyphenyl and phenyl groups would likely be added in a subsequent step .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused oxazole and pyrimidine rings, with the phenyl and propoxyphenyl groups attached at the 2- and 5-positions of the oxazole ring, respectively .

Scientific Research Applications

Antimicrobial Activity

2-Phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one and its derivatives have been studied for their antimicrobial properties. A study by El Azab and Abdel-Hafez (2015) synthesized novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, showing promising in vitro antimicrobial activity against various bacterial and fungal strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus flavus, and Aspergillus niger (El Azab & Abdel-Hafez, 2015).

Inhibition of Biological Agents

These compounds have also shown effectiveness in inhibiting biological agents. Mandal et al. (2008) reported that 5-aminooxazolo[5,4-d]pyrimidine-7(6H)-ones (9-oxa-guanines), a class of oxazolo[5,4-d]pyrimidines, have been effective in inhibiting ricin, a toxic protein (Mandal et al., 2008).

Antiviral and Antitumor Activities

Research by Islam et al. (2008) on 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones, a related compound, demonstrated moderate antiviral and antitumor activities. This suggests potential for further exploration in cancer and virology research (Islam, Ashida, & Nagamatsu, 2008).

Phosphodiesterase Inhibitory Activity

A study by Dumaitre and Dodic (1996) on a series of 6-phenylpyrazolo[3,4-d]pyrimidones, closely related to the oxazolo[4,5-d]pyrimidin-7(6H)-ones, indicated specific inhibitory activity against cGMP specific (type V) phosphodiesterase. This activity is significant in understanding and potentially treating conditions related to cGMP signaling pathways (Dumaitre & Dodic, 1996).

Anticonvulsant Potential

Divate and Dhongade-Desai (2014) synthesized derivatives of triazolo[4,3-a]pyrimidine and reported that some compounds exhibited promising anticonvulsant properties. This suggests the potential of 2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one derivatives in the development of new anticonvulsant drugs (Divate & Dhongade-Desai, 2014).

Anti-Gastric Secretion Activity

Fukumi, Sugiyama, and Sakamoto (1990) found that derivatives of oxazolo[3,2-a]thieno[3,2-d]pyrimidine, a compound structurally related to 2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one, showed potent anti-gastric secretion activity. This indicates potential applications in gastrointestinal research and therapy (Fukumi, Sugiyama, & Sakamoto, 1990).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. For example, many oxazole and pyrimidine derivatives have biological activity, so this compound could potentially have applications in medicinal chemistry .

properties

IUPAC Name

2-phenyl-5-(4-propoxyphenyl)-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-2-12-25-15-10-8-13(9-11-15)17-21-18-16(19(24)22-17)26-20(23-18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTHLRODXGZCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5-(4-propoxyphenyl)-6H-[1,3]oxazolo[4,5-D]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.